2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is an organic compound with the molecular formula C20H18ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethylphenyl)-7,8-dimethylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(4-Ethylphenyl)-7,8-dimethylquinoline
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or thioesters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
- 2-(4-Isopropylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
- 2-(4-Tert-butylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Uniqueness
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-8-15(9-7-14)18-11-17(20(21)23)16-10-5-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXJEWRLSKTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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